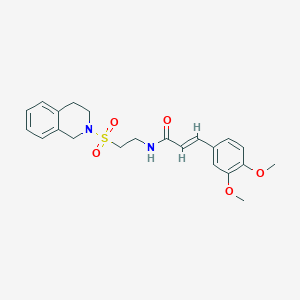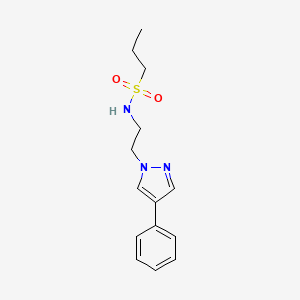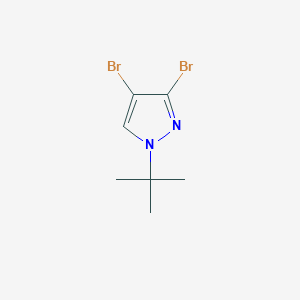![molecular formula C20H11ClF4N2O B2697062 2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile CAS No. 338777-17-6](/img/structure/B2697062.png)
2-(4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)-6-fluorobenzenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of haloxyfop involves several steps. Starting from commercially available precursors, it undergoes chemical transformations to yield the final compound. Notably, the Boc and PMB protecting groups are sequentially removed, followed by a reducing amination process to obtain the free amine. Further modifications lead to the formation of haloxyfop .
Molecular Structure Analysis
Haloxyfop’s molecular formula is C₁₅H₁₁ClF₃NO₄ . It consists of a trifluoromethyl-substituted pyridine ring, a phenoxy group, and a fluorobenzenecarbonitrile moiety. The structural arrangement ensures its herbicidal activity by specifically targeting grassy weeds .
Chemical Reactions Analysis
Haloxyfop is stable under normal conditions but undergoes hydrolysis in alkaline environments. Photolysis studies indicate its degradation in soil and water. The technical material (pure compound) exhibits stability and minimal decomposition even at elevated temperatures .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Polyfluoroarenes and Related Compounds
Research into polyfluoroarenes, including studies on diazo-oxides and related compounds, provides insights into the reactivity and potential applications of fluorinated aromatic compounds in organic synthesis. The study by Birchall et al. (1971) explored reactions leading to various fluorinated biphenyls and benzoxazoles, suggesting applications in materials science and the synthesis of novel organic compounds (Birchall, Haszeldine, Nikokavouras, & Wilks, 1971).
Interactions in Fluorobenzenes
The crystal structures of fluorobenzenes and their interactions were investigated by Thalladi et al. (1998), highlighting the significance of C−H···F−C interactions. This research can provide a foundation for understanding the solid-state properties of fluorinated compounds, which is essential for material science and pharmaceutical formulation development (Thalladi et al., 1998).
Protoporphyrinogen IX Oxidase Inhibitors
Li et al. (2005) described the structures of trifluoromethyl-substituted compounds acting as protoporphyrinogen IX oxidase inhibitors. Such research underscores the role of fluorinated compounds in developing herbicides or pharmaceuticals, where the trifluoromethyl group can significantly affect biological activity and metabolic stability (Li et al., 2005).
Soluble Polyimides
The synthesis and characterization of soluble polyimides derived from fluorinated monomers, as discussed by Zhang et al. (2007), demonstrate the utility of fluorinated compounds in creating high-performance polymers with excellent thermal stability and solubility. This research points to applications in advanced materials, coatings, and electronics (Zhang, Li, Wang, Zhao, Shao, & Ma, 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11ClF4N2O/c21-16-9-13(20(23,24)25)11-27-18(16)8-12-4-6-14(7-5-12)28-19-3-1-2-17(22)15(19)10-26/h1-7,9,11H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANHQBXHZOTQAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11ClF4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-dimethyl-8-{[2-(morpholin-4-yl)ethyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2696983.png)






![6-(3-Methoxyphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![Methyl 2-[(4-hydroxyquinazolin-2-yl)sulfanyl]acetate](/img/structure/B2696996.png)
![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(4-isopropylphenyl)acetamide](/img/structure/B2696997.png)
![3-(4-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(furan-2-yl)pyridazine](/img/structure/B2696999.png)

